Gamibetal

Description

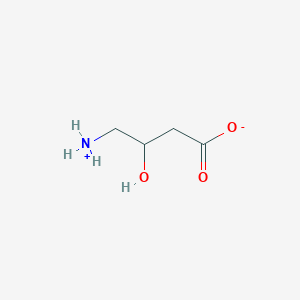

4-Amino-3-hydroxybutyric acid has been reported in Homo sapiens with data available.

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDEPYYFWUPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045877 | |

| Record name | 4-Amino-3-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-49-2, 352-21-6 | |

| Record name | 4-Amino-3-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamma-amino-beta-hydroxybutyric acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamma-amino-beta-hydroxybutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminohydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gabob | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-amino-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-3-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-4-amino-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-4-amino-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZHM019FLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacokinetics of γ-Amino-β-hydroxybutyric Acid (GABOB): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Amino-β-hydroxybutyric acid (GABOB), an endogenous metabolite of γ-aminobutyric acid (GABA), has garnered interest for its potential as an anticonvulsant agent. Understanding its pharmacokinetic profile is paramount for the development of GABOB-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of GABOB. This document summarizes available quantitative data, outlines detailed experimental protocols for preclinical pharmacokinetic studies, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

GABOB, also known as β-hydroxy-γ-aminobutyric acid, is a structural analog of the principal inhibitory neurotransmitter, GABA. It exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different pharmacological activities at GABA receptors.[1] Notably, GABOB is suggested to have a greater ability to cross the blood-brain barrier compared to GABA, a critical attribute for a centrally acting therapeutic agent.[1] A thorough characterization of its pharmacokinetic properties is essential for optimizing dosage regimens and predicting its efficacy and safety profile in clinical applications.

Pharmacokinetic Profile of GABOB

The available pharmacokinetic data for GABOB primarily comes from preclinical studies in animal models. The following sections detail the current understanding of its ADME properties.

Absorption

Studies in rats using radiolabeled DL-GABOB have demonstrated that the compound is well absorbed after oral administration. Serum levels of GABOB following a single oral dose were found to be quite similar to those observed after intravenous administration, suggesting good absorption from the gastrointestinal tract.[2]

Distribution

Following absorption, GABOB distributes into various tissues. Studies have shown that the highest concentrations of GABOB are found in the liver and kidneys.[2] Importantly, investigations into brain tissue have revealed that the radioactivity detected after administration of radiolabeled GABOB is primarily attributable to the unchanged parent compound, confirming its ability to penetrate the central nervous system.[2] Brain radioactivity did not appear to be directly related to serum levels, suggesting a potentially complex transport mechanism across the blood-brain barrier.

Metabolism

GABOB is an endogenous molecule and is understood to be a metabolic product of GABA. The primary metabolic pathways are believed to involve hydroxylation of GABA at the third carbon or formation from 2-hydroxyputrescine.

Figure 1: Metabolic Pathways of GABOB Formation.

Excretion

The primary route of excretion for GABOB and its metabolites appears to be through the urine. Following a single oral dose of radiolabeled DL-GABOB in rats, approximately 26.5% of the administered dose was recovered in the urine within six days, while a smaller fraction (1.6%) was found in the feces. After intravenous administration, urinary excretion accounted for 10.15% and fecal excretion for 1.75% of the dose over the same period. Studies in bile-cannulated rats indicated that biliary excretion is a minor pathway, with only about 0.4% of an oral dose being excreted in the bile within 24 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the quantitative pharmacokinetic data for DL-GABOB from a study in rats.

Table 1: Serum Levels and Disappearance of DL-GABOB-1-14C in Rats (50 mg/kg)

| Administration Route | Serum Level Profile | Disappearance from Serum |

| Intravenous (i.v.) | Similar to p.o. administration | Similar to p.o. administration |

| Oral (p.o.) | Similar to i.v. administration | Similar to i.v. administration |

Data from a study by D. a. d. a. m. G. a. s. p. a. r. i. n. i. e. t. a. l. (1978)

Table 2: Excretion of DL-GABOB-1-14C in Rats (50 mg/kg single dose over 6 days)

| Administration Route | % of Dose in Urine | % of Dose in Feces |

| Oral (p.o.) | 26.5% | 1.6% |

| Intravenous (i.v.) | 10.15% | 1.75% |

Data from a study by D. a. d. a. m. G. a. s. p. a. r. i. n. i. e. t. a. l. (1978)

Table 3: Tissue Distribution of DL-GABOB-1-14C in Rats after Oral Administration (50 mg/kg single dose or 200 mg/kg multiple doses)

| Tissue | Radioactivity Concentration |

| Liver | High |

| Kidneys | High |

| Brain | Not related to serum levels |

| Other Organs | Function of serum levels |

Data from a study by D. a. d. a. m. G. a. s. p. a. r. i. n. i. e. t. a. l. (1978)

Experimental Protocols for GABOB Pharmacokinetic Studies

The following provides a detailed methodology for conducting a preclinical pharmacokinetic study of GABOB in a rodent model, based on established practices for similar compounds.

Animal Model

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals should be fasted overnight before oral administration.

Drug Formulation and Administration

-

Formulation: GABOB should be dissolved in a suitable vehicle, such as sterile saline or water for injection, to the desired concentration.

-

Administration:

-

Oral (p.o.): Administer the GABOB solution via oral gavage at a specified dose (e.g., 50 mg/kg).

-

Intravenous (i.v.): Administer the GABOB solution as a bolus injection into the tail vein at a specified dose (e.g., 10 mg/kg).

-

Sample Collection

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma, which should then be stored at -80°C until analysis.

-

-

Urine and Feces Collection:

-

House animals in metabolic cages for the collection of urine and feces over a specified period (e.g., 24, 48, 72 hours).

-

Measure the volume of urine and the weight of feces collected at each interval.

-

Store samples at -80°C until analysis.

-

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of GABOB in biological matrices.

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile (B52724) followed by centrifugation to remove precipitated proteins.

-

Urine: Dilution with an appropriate buffer.

-

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating polar compounds like GABOB.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for GABOB and an internal standard.

-

-

Method Validation: The analytical method must be validated according to regulatory guidelines for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Figure 2: Experimental Workflow for a GABOB Pharmacokinetic Study.

Conclusion

The available data, though limited, suggests that GABOB possesses favorable pharmacokinetic properties for a centrally acting agent, including good oral absorption and the ability to cross the blood-brain barrier. However, a comprehensive understanding of its pharmacokinetic profile, particularly in humans, is still lacking. Further studies are warranted to elucidate the detailed ADME characteristics of both the racemic mixture and the individual enantiomers of GABOB. The experimental protocols and methodologies outlined in this guide provide a framework for conducting robust preclinical pharmacokinetic evaluations to support the continued development of GABOB as a potential therapeutic agent.

References

Gamibetal's Role in Neurotransmission: A Technical Guide

An In-depth Examination of Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB) and its Interactions with Central Nervous System Pathways

Executive Summary

Gamibetal, the brand name for gamma-amino-beta-hydroxybutyric acid (GABOB), is a structural analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] Employed as an anticonvulsant for the treatment of epilepsy in several countries, this compound's mechanism of action is centered on its interaction with GABAergic pathways.[1][2] This technical guide provides a comprehensive overview of this compound's role in neurotransmission, detailing its mechanism of action, and presenting key experimental findings. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this neuroactive compound.

Core Mechanism of Action: A GABA Analog

This compound is a derivative of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system responsible for reducing neuronal excitability.[1][3] As a GABA analog, this compound exerts its effects by interacting with GABA receptors. It is believed to have a greater capacity to cross the blood-brain barrier than GABA itself, potentially leading to more potent inhibitory effects on the central nervous system.

This compound exists as two stereoisomers, each with distinct pharmacological properties:

-

(R)-(-)-GABOB: Acts as a moderate-potency agonist of the GABAB receptor.

-

(S)-(+)-GABOB: Functions as a partial agonist of the GABAB receptor and an agonist of the GABAA receptor.

The (S)-(+)-GABOB isomer is reported to be approximately twice as potent as an anticonvulsant compared to the (R)-(-)-GABOB isomer.

Modulation of Neurotransmitter Systems

The primary role of this compound in neurotransmission is the modulation of the GABAergic system. By agonizing GABAA and GABAB receptors, this compound mimics the inhibitory effects of endogenous GABA. This leads to a decrease in neuronal excitability, which is the basis for its anticonvulsant properties.

Some sources also suggest that this compound may have tranquilizing properties, alleviating stress and anxiety through its inhibitory and calming actions on the nervous system.

It is important to note that while this compound is a direct modulator of the GABA system, other compounds found in some multi-ingredient formulations also marketed under similar names, such as Ginkgo biloba and L-Carnosine, have their own distinct effects on neurotransmission. Ginkgo biloba has been shown to modulate monoaminergic neurotransmission by inhibiting norepinephrine (B1679862) uptake and monoamine oxidase activity. L-Carnosine is suggested to have neuromodulatory effects, including the modulation of glutamate (B1630785) receptors and enhancement of cholinergic activity.

Quantitative Data Summary

Currently, publicly available quantitative data on the specific binding affinities, IC50 values, and other pharmacokinetic and pharmacodynamic parameters of this compound are limited. The following table summarizes the key qualitative findings regarding its mechanism.

| Parameter | Finding | Reference |

| Receptor Interaction | Agonist at GABAA and GABAB receptors. | |

| Stereoisomer Activity | (S)-(+)-GABOB is a partial GABAB and a GABAA agonist; (R)-(-)-GABOB is a moderate GABAB agonist. | |

| Anticonvulsant Potency | (S)-(+)-GABOB is roughly twice as potent as (R)-(-)-GABOB. |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are outlines of key methodologies.

a. Receptor Binding Assays:

-

Objective: To determine the affinity of this compound and its stereoisomers for GABAA and GABAB receptors.

-

Methodology:

-

Preparation of cell membrane fractions from brain tissue (e.g., rat cortex) expressing the target receptors.

-

Incubation of the membrane preparations with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]GABA for GABAA receptors, [3H]baclofen for GABAB receptors).

-

Competitive binding is performed by adding increasing concentrations of unlabeled this compound or its isomers.

-

Separation of bound and free radioligand by rapid filtration.

-

Quantification of radioactivity to determine the displacement of the radioligand and calculate the inhibition constant (Ki).

-

b. Electrophysiological Recordings:

-

Objective: To assess the functional effects of this compound on neuronal activity.

-

Methodology:

-

Preparation of brain slices or cultured neurons.

-

Use of patch-clamp or microiontophoresis techniques to record changes in membrane potential or ion currents in response to the application of this compound.

-

Application of specific GABA receptor antagonists (e.g., bicuculline (B1666979) for GABAA, saclofen (B1680481) for GABAB) to confirm the receptor-mediated nature of the observed effects.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical flows related to this compound's action and the experimental approaches to study it.

Conclusion

This compound's role in neurotransmission is primarily defined by its function as a GABA analog, acting as an agonist at both GABAA and GABAB receptors. This mechanism underlies its established use as an anticonvulsant and its potential anxiolytic properties. Further research, particularly quantitative studies to delineate its pharmacokinetic and pharmacodynamic profile with greater precision, will be invaluable for optimizing its therapeutic applications and for the development of novel therapeutics targeting the GABAergic system.

References

Unraveling the Enigmatic Gamibetal: A Technical Deep Dive into its Interaction with GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamibetal, the brand name for the compound γ-Amino-β-hydroxybutyric acid (GABOB), is a structural analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). This technical guide provides a comprehensive analysis of this compound's mechanism of action, focusing on its intricate and stereoselective interactions with GABA receptors. Drawing upon available preclinical data, this document elucidates the quantitative aspects of its binding affinities and functional effects, details relevant experimental methodologies, and visualizes the involved signaling pathways. This in-depth exploration aims to furnish researchers and drug development professionals with a foundational understanding of this compound's potential as a modulator of the GABAergic system, particularly in the context of neurological disorders such as epilepsy.

Introduction

GABAergic signaling is a cornerstone of neuronal inhibition, and its dysregulation is implicated in a multitude of neurological and psychiatric conditions. Consequently, the development of therapeutic agents that target GABA receptors remains a significant area of pharmacological research. This compound (GABOB), a naturally occurring derivative of GABA, has been investigated for its anticonvulsant properties, suggesting a direct influence on the GABAergic system.[1] This guide synthesizes the current scientific knowledge regarding this compound's effects on both ionotropic GABAA and metabotropic GABAB receptors, highlighting the critical stereochemical determinants of its activity.

Molecular Profile of this compound (GABOB)

This compound is the racemate of γ-Amino-β-hydroxybutyric acid, possessing a chiral center at the β-carbon. This results in two stereoisomers, (S)-(+)-GABOB and (R)-(-)-GABOB, which exhibit distinct pharmacological profiles.[2]

Chemical Structure:

-

IUPAC Name: 4-amino-3-hydroxybutanoic acid

-

Molecular Formula: C4H9NO3

-

Molecular Weight: 119.12 g/mol

Interaction with GABAB Receptors

This compound demonstrates a pronounced and stereoselective interaction with GABAB receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.

Quantitative Data: Binding Affinity

Radioligand binding assays have been employed to determine the affinity of GABOB isomers for the GABAB receptor. These studies typically utilize [3H]GABA and measure the displacement by the test compounds. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

| Compound | Receptor | IC50 (µM) | Reference |

| (R)-(-)-GABOB | GABAB | 0.38 ± 0.04 | [2] |

| (S)-(+)-GABOB | GABAB | 10.2 ± 1.2 | [2] |

Table 1: Inhibitory concentration (IC50) of GABOB stereoisomers for [3H]GABA binding to rat brain membranes, indicating affinity for the GABAB receptor.

The data clearly indicate that the (R)-(-) isomer of GABOB possesses a significantly higher affinity for the GABAB receptor, being approximately 27 times more potent than the (S)-(+) isomer in this assay.[2]

Functional Activity

Functionally, (R)-(-)-GABOB acts as a potent agonist at GABAB receptors, while (S)-(+)-GABOB is a partial agonist.

Experimental Protocol: Radioligand Binding Assay for GABAB Receptors

A standard protocol to determine the binding affinity of compounds like GABOB to GABAB receptors involves the following steps:

-

Membrane Preparation: Whole rat brains are homogenized in a buffered solution (e.g., Tris-HCl) and subjected to centrifugation to isolate the crude synaptic membrane fraction.

-

Assay Conditions: The membrane preparation is incubated with a fixed concentration of a radiolabeled GABAB receptor ligand (e.g., [3H]GABA or [3H]baclofen) and varying concentrations of the unlabeled test compound (GABOB isomers). The incubation is carried out in a buffer containing a physiological concentration of Ca2+ or Mg2+, which is essential for GABAB receptor binding.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GABAB agonist (e.g., baclofen). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then determined by non-linear regression analysis of the competition binding data.

Interaction with GABAA Receptors

The interaction of this compound with ionotropic GABAA receptors is also stereoselective, with the (S)-(+) isomer being the more active enantiomer.

Quantitative Data

Experimental Protocol: Electrophysiological Recording (Patch-Clamp)

To characterize the functional effects of GABOB on GABAA receptors, whole-cell patch-clamp electrophysiology is the gold-standard method. This technique allows for the direct measurement of ion flow through the GABAA receptor channel in response to agonist application.

-

Cell Preparation: Neurons or cell lines heterologously expressing specific GABAA receptor subunits are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Drug Application: The cell is perfused with an external solution, and a solution containing a known concentration of (S)-(+)-GABOB is rapidly applied to the cell.

-

Data Acquisition: The resulting chloride current flowing through the GABAA receptors is recorded using an amplifier. The holding potential is typically set near the reversal potential for potassium to isolate chloride currents.

-

Data Analysis: The amplitude and kinetics of the GABOB-evoked currents are analyzed to determine parameters such as the EC50 (the concentration that elicits a half-maximal response).

Signaling Pathways

The activation of GABA receptors by this compound (GABOB) initiates distinct downstream signaling cascades.

GABAA Receptor Signaling

As an agonist at GABAA receptors, (S)-(+)-GABOB binds to the receptor complex, causing a conformational change that opens the integral chloride ion channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABAB Receptor Signaling

As an agonist at GABAB receptors, (R)-(-)-GABOB binding initiates a G-protein-mediated signaling cascade. The activated G-protein (Gi/o) dissociates into its α and βγ subunits. The βγ subunit can directly activate inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization. Both subunits can inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the βγ subunit can also inhibit voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

Clinical Perspectives

Conclusion

This compound (GABOB) presents a compelling case of stereoselective pharmacology at GABA receptors. The (R)-(-) isomer is a potent GABAB receptor agonist, while the (S)-(+) isomer preferentially acts as a GABAA receptor agonist. This dual mechanism of action, targeting both major classes of GABA receptors, likely underpins its observed anticonvulsant properties. For drug development professionals, the distinct activities of GABOB's stereoisomers offer a potential avenue for the design of more selective GABAergic modulators with improved therapeutic profiles. Further research, including detailed electrophysiological characterization of the (S)-(+) isomer's effects on various GABAA receptor subtypes and well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its individual enantiomers. This technical guide provides a solid foundation for these future investigations by consolidating the existing quantitative data, outlining key experimental approaches, and visualizing the fundamental signaling pathways involved in this compound's interaction with the GABAergic system.

References

The Discovery and History of Gamibetal (GABOB): A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a centrally acting compound with a rich history in the quest for effective treatments for neurological disorders. As a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), GABOB has been a subject of scientific inquiry for its anticonvulsant properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of GABOB, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring GABA analogue that has been utilized as an anticonvulsant medication in several countries, including Europe, Japan, and Mexico. Its structural similarity to GABA, coupled with the presence of a hydroxyl group, confers unique pharmacological properties, including the ability to cross the blood-brain barrier more readily than GABA itself. This guide delves into the scientific journey of GABOB, from its initial synthesis to its clinical application, providing a detailed resource for professionals in the field of neuroscience and drug development.

History and Discovery

The development of GABOB is rooted in the broader history of research into GABAergic neurotransmission and the search for antiepileptic drugs. While a precise, detailed timeline of GABOB's discovery and initial clinical use is not extensively documented in readily available literature, its exploration as a therapeutic agent began in the mid-20th century, following the discovery of GABA in the brain in 1950. Early clinical studies in the 1960s explored its use in epilepsy and other neurological conditions. It is sold under various brand names, with this compound being one of the most recognized.

Chemical Synthesis

The synthesis of GABOB can be achieved through various methods. Racemic GABOB has been prepared through multiple synthetic routes. Of particular interest to researchers is the asymmetric synthesis of its enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, as they exhibit distinct pharmacological activities.

Experimental Protocol: Asymmetric Synthesis of (R)-GABOB

A notable method for the asymmetric synthesis of (R)-GABOB starts from the commercially available ethyl (R)-4-chloro-3-hydroxybutanoate. The following is a generalized protocol based on described chemical transformations:

-

Azidation: Ethyl (R)-4-chloro-3-hydroxybutanoate is treated with sodium azide (B81097) in a suitable solvent, such as dimethylformamide (DMF), to yield ethyl (R)-4-azido-3-hydroxybutanoate. The reaction is typically carried out at an elevated temperature.

-

Reduction: The azido (B1232118) group is then reduced to an amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields ethyl (R)-4-amino-3-hydroxybutanoate.

-

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the amino ester in the presence of an acid, such as hydrochloric acid (HCl). Subsequent purification, for example, by ion-exchange chromatography, yields the final product, (R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB).

Pharmacological Profile

Mechanism of Action

GABOB exerts its effects primarily through its interaction with GABA receptors. It has two stereoisomers, each with a distinct receptor binding profile.

-

(R)-(-)-GABOB: This enantiomer is a selective agonist for the GABA-B receptor . It is reported to be approximately 10-fold less potent than racemic baclofen (B1667701) in binding experiments.

-

(S)-(+)-GABOB: This enantiomer acts as an agonist at the GABA-A receptor and a partial agonist at the GABA-B receptor.

The anticonvulsant effects of racemic GABOB are likely a result of the combined actions of both enantiomers on the GABAergic system.

Pharmacokinetics

While specific pharmacokinetic data for GABOB in humans is limited, studies on GABA provide some insights. Oral administration of GABA in healthy volunteers has shown rapid absorption.

Table 1: Pharmacokinetic Parameters of Oral GABA in Healthy Volunteers

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 0.5 - 1 hour |

| Elimination Half-life (t1/2) | ~5 hours |

It is important to note that GABOB's hydroxyl group may alter its pharmacokinetic profile compared to GABA, potentially leading to improved blood-brain barrier penetration.

Clinical Efficacy and Safety

This compound has been studied as an add-on therapy for patients with treatment-resistant epilepsy.

Clinical Trial Data

A clinical trial involving patients with severe partial epilepsy evaluated the efficacy of GABOB as an adjunctive treatment.

Table 2: Efficacy of GABOB as Add-on Therapy in Focal Epilepsy

| Parameter | Result |

| Dosage | 250 mg, twice daily |

| Treatment Duration | 26 weeks |

| Primary Efficacy Endpoint | 25% of patients achieved a 50% reduction in seizure frequency. |

Safety and Tolerability

In the aforementioned clinical trial, no serious adverse effects were reported with the administration of GABOB at a dose of 250 mg twice daily.

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant properties of new chemical entities are often evaluated in preclinical animal models. The pentylenetetrazol (PTZ)-induced seizure model is a standard screening method.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents

-

Animal Selection: Adult male mice or rats are commonly used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.

-

Drug Administration: The test compound (e.g., GABOB) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

PTZ Induction: After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p.) is administered.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are typically scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: The ability of the test compound to delay the onset of seizures or reduce their severity compared to the vehicle-treated group is statistically analyzed.

Analysis of the Target Molecule "Gamibetal"

Introduction

Following a comprehensive search of chemical and biomedical literature, no molecule with the name "Gamibetal" has been identified. This suggests that "this compound" may be a novel or proprietary compound not yet disclosed in public-domain databases, a potential misspelling of an existing molecule, or an internal code name.

To fulfill the user's request for a detailed structural analysis guide, this document will proceed using a well-characterized molecule, Aspirin (Acetylsalicylic Acid) , as a representative example. The methodologies, data presentation, and visualizations provided below serve as a template that can be applied to "this compound" once its chemical identity is confirmed.

Structural and Physicochemical Properties of Aspirin

Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the cyclooxygenase (COX) enzymes. Its structural features are fundamental to its mechanism of action.

| Property | Value |

| IUPAC Name | 2-(Acetyloxy)benzoic acid |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 50-78-2 |

| Melting Point | 136 °C (277 °F) |

| Boiling Point | 140 °C (284 °F) (decomposes) |

| Acidity (pKa) | 3.5 |

| Appearance | White, crystalline powder |

| Solubility in Water | 3.4 mg/mL (20 °C) |

Experimental Protocols for Structural Elucidation

The definitive structure of a molecule like Aspirin is determined through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Parameters: Acquire ¹H spectra with 16 scans, a relaxation delay of 1s, and a spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Parameters: Acquire ¹³C{¹H} proton-decoupled spectra with 1024 scans, a relaxation delay of 2s, and a spectral width of 240 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and elemental composition.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Use Electrospray Ionization (ESI) in negative ion mode, as the carboxylic acid moiety is readily deprotonated.

-

Mass Analysis:

-

Instrument: High-resolution mass spectrometer (e.g., Orbitrap, TOF).

-

Mode: Full scan mode over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis: Identify the [M-H]⁻ ion peak. Use the instrument's software to calculate the elemental composition from the high-resolution mass measurement.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

-

Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretches of the ester and carboxylic acid, C-O stretches, and aromatic C=C stretches).

Signaling Pathways and Logical Workflows

Visualizations are critical for understanding complex biological and experimental processes. The following diagrams are generated using the DOT language for Graphviz.

Mechanism of Action: COX Enzyme Inhibition

Aspirin exerts its anti-inflammatory effect by irreversibly inhibiting both COX-1 and COX-2 enzymes. This diagram illustrates the simplified pathway.

Caption: Aspirin's mechanism of action via irreversible inhibition of COX enzymes.

Experimental Workflow for Structural Elucidation

This diagram outlines the logical flow of experiments used to determine the structure of a small molecule.

Caption: Logical workflow for the structural elucidation of an unknown compound.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Gamibetal (γ-Amino-β-hydroxybutyric acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gamibetal, also known as γ-Amino-β-hydroxybutyric acid (GABOB), a compound with significant neuropharmacological interest. This document details its synthesis, chemical properties, mechanism of action, and the experimental protocols for its analysis, designed to serve as a vital resource for professionals in research and drug development.

Introduction

This compound is the brand name for the compound γ-Amino-β-hydroxybutyric acid (GABOB). It is a structural analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Initially investigated for its anti-epileptic properties, this compound is utilized as an anticonvulsant in several countries, including Mexico, Japan, and parts of Europe.[2] Its therapeutic potential also extends to reducing anxiety and stress. As an endogenous metabolite of GABA, this compound's ability to modulate neuronal excitability makes it a subject of ongoing research.

Chemical Properties

This compound is a chiral molecule, existing as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different biological activities. The racemic mixture is often used in medical applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound (racemic mixture) is presented in the table below.

| Property | Value | Source |

| Chemical Name | 4-amino-3-hydroxybutanoic acid | |

| Synonyms | GABOB, γ-Amino-β-hydroxybutyric acid, β-hydroxy-GABA | |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 119.12 g/mol | |

| CAS Number | 924-49-2 (racemic) | |

| Melting Point | 223 °C (decomposes) | |

| Appearance | White to off-white crystalline powder | |

| pKa (Acidic) | ~4.1 (predicted) | |

| pKa (Basic) | ~9.6 (predicted) | |

| logP | -3.4 (predicted) | |

| Water Solubility | 453 g/L (predicted) | |

| Solubility in DMSO | Soluble |

Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Synthesis from Crotonic Acid

A convenient, three-step synthesis of racemic this compound can be achieved starting from the inexpensive and readily available crotonic acid.

Step 1: Synthesis of 4-Bromocrotonic Acid

-

In a suitable reaction vessel equipped with a reflux condenser and a stirrer, dissolve crotonic acid in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the Wohl-Ziegler bromination.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Evaporate the solvent under reduced pressure to yield crude 4-bromocrotonic acid.

Step 2: Synthesis of 4-Aminocrotonic Acid

-

Dissolve the crude 4-bromocrotonic acid in an excess of aqueous ammonium (B1175870) hydroxide (B78521).

-

Stir the mixture at room temperature, allowing the nucleophilic substitution to proceed.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the excess ammonium hydroxide with a suitable acid and concentrate the solution under reduced pressure to obtain 4-aminocrotonic acid.

Step 3: Synthesis of (RS)-4-Amino-3-hydroxybutyric Acid (this compound)

-

Dissolve the 4-aminocrotonic acid in water.

-

Add a strong acid ion-exchange resin to the solution.

-

Reflux the mixture. The acidic resin catalyzes the hydration of the double bond.

-

Monitor the reaction for the formation of the final product.

-

Filter off the resin and wash with water.

-

Concentrate the aqueous solution and purify the resulting this compound by recrystallization.

Synthesis from Allyl Cyanide

An alternative four-step synthesis with a good overall yield starts from allyl cyanide.

Caption: Synthesis workflow of this compound from Allyl Cyanide.

Mechanism of Action

This compound exerts its effects primarily by acting as a GABA receptor agonist. It displays stereoselectivity in its interaction with different GABA receptor subtypes. The (R)-(-)-enantiomer is a moderate-potency agonist of the GABAB receptor, while the (S)-(+)-enantiomer is a partial agonist of the GABAB receptor and an agonist of the GABAA receptor.

GABAB Receptor Signaling Pathway

The GABAB receptor is a G-protein-coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to neuronal inhibition.

Caption: GABAB receptor signaling pathway activated by this compound.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

An HPLC method can be employed for the quantitative analysis of this compound. As this compound lacks a strong chromophore, pre-column derivatization is often necessary for UV detection. Alternatively, a method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used for the analysis of underivatized amino acids.

-

Column: Silica-based HILIC column (e.g., Kromasil SIL, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of 2.5 mM Potassium dihydrogen phosphate (B84403) (pH adjusted to 2.85) and Acetonitrile in a 25:75 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 200 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

The expected chemical shifts for this compound in D₂O are as follows (note: these are based on the closely related GABA and may vary slightly):

-

-CH(OH)-: Multiplet

-

-CH₂-COOH: Triplet

-

-CH₂-NH₂: Triplet

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the this compound molecule.

-

O-H stretch (alcohol and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.

-

N-H stretch (primary amine): A medium intensity band around 3400-3250 cm⁻¹.

-

C-H stretch (alkane): Bands just below 3000 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1710 cm⁻¹.

-

C-O stretch (alcohol and carboxylic acid): Bands in the 1300-1050 cm⁻¹ region.

This guide provides a foundational understanding of this compound for scientific and development purposes. For further detailed experimental procedures and safety information, it is recommended to consult the primary literature cited.

References

Technical Whitepaper: An Overview of the In Vivo Stability and Metabolism of Gamibetal (GABOB)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "Gamibetal," also known as γ-Amino-β-hydroxybutyric acid (GABOB), reveal a significant scarcity of publicly available quantitative data regarding its in vivo stability and metabolism. While the compound has been studied for its anticonvulsant properties, detailed pharmacokinetic parameters such as half-life, clearance rate, and specific metabolic pathways are not well-documented in accessible scientific literature. This guide, therefore, provides the available information on this compound and presents a generalized framework for assessing the in vivo stability and metabolism of GABA analogues, which can be applied to compounds like this compound in a research setting.

Introduction to this compound (GABOB)

This compound is the brand name for the compound γ-Amino-β-hydroxybutyric acid (GABOB), a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2][3] Structurally, GABOB is an analogue of GABA and is used as an anticonvulsant for the treatment of epilepsy in some countries, including Europe, Japan, and Mexico.[2] It is also noted to have broader applications in reducing anxiety and stress.[1] GABOB is a physiological metabolite of GABA and is thought to exert its effects by acting on GABA receptors, thereby enhancing inhibitory processes in the brain and reducing neuronal excitability.

Available In Vivo Data for this compound (GABOB)

Despite its use as a pharmaceutical agent, detailed pharmacokinetic data for this compound remains largely unavailable in the public domain. Information regarding its metabolism, route of elimination, half-life, and clearance is not readily found in scientific databases. The majority of the available research dates back several decades and primarily focuses on its anticonvulsant effects rather than its pharmacokinetic profile.

Generalized Experimental Protocols for In Vivo Stability and Metabolism of GABA Analogues

Given the lack of specific data for this compound, this section outlines the standard methodologies employed to characterize the in vivo stability and metabolism of GABA analogues. These protocols are fundamental in drug development and are applicable for a comprehensive evaluation of compounds like GABOB.

Animal Models and Drug Administration

-

Animal Models: Typically, rodent models such as Sprague-Dawley rats or BALB/c mice are used for initial pharmacokinetic studies. Non-rodent models like beagle dogs or cynomolgus monkeys may be used in later-stage preclinical development.

-

Drug Administration: The compound is administered via relevant clinical routes, most commonly oral (PO) gavage and intravenous (IV) injection. The IV route provides a baseline for absolute bioavailability. The formulation of the drug is critical and should ensure solubility and stability.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). Blood is typically collected from the tail vein or via cannulation of the carotid artery or jugular vein. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period. This is crucial for determining the route and extent of excretion of the parent drug and its metabolites.

Bioanalytical Method

-

Sample Preparation: Plasma, urine, and fecal homogenate samples are processed to extract the drug and its metabolites. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug and metabolite concentrations in biological matrices. This technique offers high sensitivity and selectivity.

Pharmacokinetic Analysis

The concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters using software such as WinNonlin or Phoenix.

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Elimination half-life, the time required for the plasma concentration to decrease by half. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Absolute bioavailability, the fraction of the administered dose that reaches systemic circulation. |

Metabolite Identification

-

In Vitro Methods: Prior to in vivo studies, in vitro systems are used to predict metabolic pathways. These include liver microsomes, S9 fractions, and hepatocytes from various species (including human). These systems contain the key drug-metabolizing enzymes.

-

In Vivo Metabolite Profiling: Samples from in vivo studies (plasma, urine, feces) are analyzed using high-resolution mass spectrometry to identify potential metabolites. The structures of these metabolites are then elucidated.

Visualizations of Experimental Workflows

The following diagrams illustrate the generalized workflows for assessing in vivo stability and metabolism.

Caption: Generalized workflow for in vivo pharmacokinetic studies.

Caption: Workflow for in vivo metabolite identification.

Conclusion

While this compound (GABOB) has been utilized as an anticonvulsant, there is a clear gap in the scientific literature regarding its in vivo stability and metabolism. For researchers and drug development professionals, this presents both a challenge and an opportunity. The generalized protocols and workflows outlined in this whitepaper provide a standard framework for conducting the necessary studies to characterize the pharmacokinetic profile of this compound or other GABA analogues. Such studies are essential for optimizing dosing regimens, understanding potential drug-drug interactions, and ensuring the overall safety and efficacy of the therapeutic agent. Further research is warranted to fill the existing knowledge gap and to fully characterize the in vivo properties of this compound.

References

Gamibetal (GABOB): A Potential Neuroprotective Agent? A Technical Whitepaper

Introduction

Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a compound primarily recognized for its anticonvulsant properties and its use in the treatment of epilepsy.[1][2] As a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, this compound's mechanism of action is intrinsically linked to the GABAergic system.[1] While its efficacy as an antiepileptic is documented, its potential as a neuroprotective agent remains largely unexplored in dedicated studies. This technical guide aims to synthesize the available, albeit indirect, evidence to build a case for this compound's neuroprotective potential, drawing from the broader understanding of GABAergic pathways in neuroprotection.

The neuroprotective effects of activating the GABAergic system are a growing area of research, with studies indicating that GABA receptor agonists can mitigate neuronal damage in models of ischemia and excitotoxicity.[3] Furthermore, GABA has been shown to possess antioxidant properties, suggesting another avenue for neuroprotection.[4] This paper will delve into the known pharmacology of this compound and extrapolate its potential neuroprotective mechanisms based on the established roles of GABA and other GABA receptor agonists. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of GABAergic compounds.

Pharmacology of this compound (GABOB)

This compound is a structural analogue of GABA and is endogenously found as a metabolite of GABA. A key feature of this compound is its stereoselectivity. It exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different pharmacological profiles. The racemic mixture is what is typically used in clinical practice.

| Stereoisomer | Receptor Activity | Anticonvulsant Potency |

| (R)-(-)-GABOB | Moderate-potency GABAB receptor agonist. | Less potent |

| (S)-(+)-GABOB | Partial GABAB and GABAA receptor agonist. | Twice as potent as (R)-(-)-GABOB. |

Table 1: Stereoisomer Activity of this compound.

This compound is reported to have more potent inhibitory effects on the central nervous system than GABA itself, which may be attributed to its greater ability to cross the blood-brain barrier.

Potential Neuroprotective Mechanisms

The neuroprotective potential of this compound can be inferred from the known protective roles of the GABAergic system against two primary drivers of neuronal damage: excitotoxicity and oxidative stress.

Counteracting Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal injury and death. This is a key mechanism in ischemic stroke and other neurodegenerative conditions. Activation of GABA receptors can counteract excitotoxicity. Studies have shown that GABA receptor agonists can protect neurons from excitotoxic damage. For instance, co-application of GABAA and GABAB receptor agonists has been demonstrated to be neuroprotective in in-vitro ischemia models. The proposed mechanism involves the inhibition of NMDA receptor-mediated nitric oxide production.

Ameliorating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is another major contributor to neuronal damage. There is emerging evidence that GABA can exert cytoprotective effects against oxidative stress. Studies in non-neuronal cells have shown that GABA can induce the expression of phase II antioxidant enzymes through the activation of the Nrf2 pathway.

Quantitative Data on GABAergic Neuroprotection

The following table summarizes quantitative findings from studies on the neuroprotective effects of GABA and GABA receptor agonists. It is important to note that these studies were not conducted on this compound itself.

| Compound/Condition | Model System | Measured Parameter | Result |

| GABA (100 μM) | Hydrogen peroxide-induced C2C12 myoblasts | Cell Viability | ~90% increase |

| GABA (100 μM) | Hydrogen peroxide-induced C2C12 myoblasts | Reactive Oxygen Species (ROS) Levels | ~50% reduction |

| Muscimol (GABAA agonist) + Baclofen (GABAB agonist) | Ischemia/reperfusion in rats | Neuronal Death | Significant protection |

Table 2: Summary of Quantitative Data from In Vitro and In Vivo Studies on GABAergic Neuroprotection.

Experimental Protocols

In Vitro Ischemia Model

A common method to study neuroprotection against ischemic damage in a laboratory setting is the in vitro ischemia model using brain slice preparations.

-

Slice Preparation: Corticostriatal slices are prepared from rat brains.

-

Recording: Extracellular field potential recordings are obtained from the striatal neurons.

-

Induction of Ischemia: In vitro ischemia is induced by switching the standard artificial cerebrospinal fluid with a solution lacking glucose and where oxygen is replaced with nitrogen.

-

Treatment: The brain slices are treated with the compound of interest (e.g., a GABA receptor agonist) before and during the ischemic period.

-

Assessment: The irreversible loss of field potentials is measured to quantify neuronal damage. Neuroprotection is indicated by the preservation of the field potential.

Oxidative Stress Assay in Cell Culture

To assess the protective effects of a compound against oxidative stress, a cell culture model can be employed.

-

Cell Culture: C2C12 myoblasts are cultured in appropriate media.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide.

-

Treatment: Cells are pre-treated with the compound of interest (e.g., GABA) for a specified period before the addition of hydrogen peroxide.

-

Cell Viability Assay: Cell viability is measured using a standard assay such as the MTT assay.

-

ROS Measurement: Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Protein Expression Analysis: The expression of antioxidant enzymes and transcription factors (e.g., Nrf2, HO-1) is determined by Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway for GABAB receptor-mediated neuroprotection and a typical experimental workflow for assessing neuroprotection.

Caption: Proposed GABA-B Receptor-Mediated Neuroprotective Signaling Pathway.

Caption: Experimental Workflow for Assessing Neuroprotection.

Conclusion

While this compound is an established anticonvulsant, its potential as a neuroprotective agent is a compelling yet underexplored area. Based on its function as a GABA analogue and a GABA receptor agonist, there is a strong theoretical basis for its potential to protect neurons from excitotoxic and oxidative damage. The known neuroprotective effects of the broader GABAergic system provide a solid foundation for future research into this compound's specific properties. Direct experimental validation is necessary to ascertain the neuroprotective efficacy of this compound and to elucidate its precise mechanisms of action. Such studies could pave the way for new therapeutic applications of this long-established drug.

References

- 1. The GABAB receptor mediates neuroprotection by coupling to G13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of GABAergic antagonism in the neuroprotective effects of bilobalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of GABA on oxidative stress in the skeletal muscles and plasma free amino acids in mice fed high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of gamma-aminobutyric acid against oxidative stress by inducing phase II enzymes in C2C12 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gamibetal (GABOB) in In Vitro Neuronal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamibetal, with the active ingredient Gamma-Amino-beta-hydroxybutyric acid (GABOB), is a derivative of the primary inhibitory neurotransmitter in the central nervous system, Gamma-Aminobutyric Acid (GABA).[1] GABOB acts as a GABA analog and has been investigated for its potential neuroprotective and neuromodulatory effects. These application notes provide detailed protocols for utilizing this compound in in vitro neuronal cultures to assess its effects on neuronal viability, neurite outgrowth, and fundamental signaling pathways. The provided methodologies are intended to serve as a comprehensive guide for researchers exploring the therapeutic potential of this compound in various neurological contexts.

Data Presentation: Quantitative Summary

Due to the limited availability of direct in vitro studies on this compound (GABOB), the following tables provide a summary of typical concentration ranges and observed effects for GABA and its analogs, which can serve as a starting point for designing experiments with GABOB. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for your specific neuronal culture system and experimental endpoint.

Table 1: Concentration Ranges of GABA Analogs for Neuronal Viability and Neuroprotection Assays

| Compound | Cell Type | Assay | Concentration Range | Observed Effect |

| GABA | Primary Cortical Neurons | Excitotoxicity Assay | 10-100 µM | Accelerated excitotoxic cell death at higher concentrations.[2] |

| Baclofen (GABAB Agonist) | Cerebellar Granule Neurons | Apoptosis Assay (Potassium deprivation) | 10-300 µM | Dose-dependent neuroprotection.[3] |

| Muscimol (GABAA Agonist) | Primary Cortical Neurons | Ischemia Model | 1-10 µM | Neuroprotective effect.[4] |

Table 2: Concentration Ranges of GABA Analogs for Neurite Outgrowth Assays

| Compound | Cell Type | Assay | Concentration Range | Observed Effect |

| GABA | Mouse Spinal Cord Neurons | Neurite Outgrowth Assay | 1-100 µM | Inhibition of neurite outgrowth.[5] |

| Baclofen (GABAB Agonist) | Mouse Spinal Cord Neurons | Neurite Outgrowth Assay | 10-100 µM | Mimicked GABA's inhibitory effect on neurite outgrowth. |

Table 3: Concentration Ranges of GABA Analogs for Electrophysiological and Calcium Imaging Assays

| Compound | Cell Type | Assay | Concentration Range | Observed Effect |

| GABA | Embryonic Human DRG Neurons | Whole-cell Patch Clamp | EC50: 111 µM | Activated Cl- currents. |

| GABA | Rat Cortical Neurons | Perforated Patch Clamp | 50-200 µM | Induced inward, outward, or biphasic currents. |

| GABA | Suprachiasmatic Nucleus Neurons | Calcium Imaging | 200 µM | Induced divergent Ca2+ responses. |

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuroprotective and neurotoxicity studies.

Materials:

-

E18 pregnant rat

-

Hanks' Balanced Salt Solution (HBSS), ice-cold

-

Neuronal Culture Medium: Neurobasal Medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine (or Poly-L-ornithine) and Laminin for coating

-

Trypsin-EDTA

-

Trypan Blue solution

-

Sterile dissection tools

Procedure:

-

Coating Culture Vessels: Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) for 1 hour at 37°C, followed by three washes with sterile water. Then, coat with Laminin (10 µg/mL) overnight at 4°C.

-

Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Dissect the cortices from E18 embryos in ice-cold HBSS.

-

Dissociation:

-

Mince the cortical tissue into small pieces.

-

Incubate with Trypsin-EDTA for 15 minutes at 37°C.

-

Stop the enzymatic digestion by adding an equal volume of Neuronal Culture Medium containing serum.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and Trypan Blue.

-

Plate the neurons at a desired density (e.g., 1x10^5 cells/cm²) onto the pre-coated culture vessels.

-

-

Culture Maintenance:

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

-

Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

-

SH-SY5Y Neuronal Cell Line Culture

The SH-SY5Y human neuroblastoma cell line is a widely used model for neurodegenerative disease research.

Materials:

-

SH-SY5Y cells

-

Growth Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Thawing: Quickly thaw the vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Plating: Resuspend the cell pellet in fresh growth medium and plate in a T-75 flask.

-

Culture Maintenance:

-

Incubate at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.

-

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a 1:3 to 1:6 ratio.

Neuroprotection Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondria.

Materials:

-

Primary neurons or SH-SY5Y cells cultured in a 96-well plate

-

This compound (GABOB) stock solution

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for SH-SY5Y, or glutamate (B1630785) for primary neurons)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for at least 24 hours.

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 1-2 hours. Include a vehicle control.

-

Induction of Neurotoxicity: Add the neurotoxin to the wells (e.g., 100 µM 6-OHDA) and incubate for 24 hours.

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Neurite Outgrowth Assay

This assay quantifies the effect of this compound on the growth of neuronal processes.

Materials:

-

Primary neurons or differentiated SH-SY5Y cells

-

This compound (GABOB) stock solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Plating and Treatment: Plate cells on coated coverslips. After adherence and differentiation, treat with various concentrations of this compound for 48-72 hours.

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% BSA.

-

Incubate with the primary antibody overnight at 4°C.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length, number of primary neurites, and branching points using image analysis software (e.g., ImageJ with NeuronJ plugin).

-

Signaling Pathways and Visualization

GABOB, as a GABA analog, is expected to primarily interact with GABA receptors. The activation of GABAB receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels.

GABAB Receptor Signaling Pathway

Activation of GABAB receptors by GABOB is hypothesized to initiate a signaling cascade that can influence neuronal excitability and survival.

Caption: Putative GABAB receptor signaling cascade initiated by this compound.

Experimental Workflow for Assessing this compound's Neuroprotective Effects

The following workflow outlines the key steps to evaluate the neuroprotective potential of this compound in an in vitro model of neuronal injury.

Caption: Workflow for evaluating this compound's neuroprotective effects.

Conclusion

These application notes provide a foundational framework for investigating the effects of this compound (GABOB) in in vitro neuronal cultures. Given the limited direct literature on GABOB in this context, the provided protocols and dosage ranges, based on related GABAergic compounds, should be considered as starting points. It is imperative for researchers to conduct thorough dose-response experiments and validate these methods within their specific experimental systems. The outlined assays for neuroprotection and neurite outgrowth, coupled with the visualization of the putative signaling pathway, offer a comprehensive approach to elucidating the therapeutic potential of this compound for neurological disorders.

References

- 1. From the street to the brain: neurobiology of the recreational drug gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA accelerates excitotoxic cell death in cortical cultures: protection by blockers of GABA-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurite outgrowth-regulating properties of GABA and the effect of serum on mouse spinal cord neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gamibetal in Cell-Based Assays

Introduction